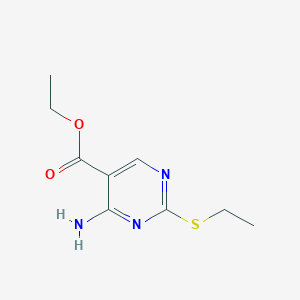

4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester

Description

4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester (CAS 778-97-2) is a pyrimidine derivative with significant applications as a pharmaceutical intermediate, particularly in synthesizing heterocyclic compounds . Its molecular formula is C₉H₁₃N₃O₂S, with a molecular weight of 227.28 g/mol . Key physicochemical properties include:

- Melting Point: 104–106°C

- Boiling Point: 379.2°C at 760 mmHg

- LogP: 1.928 (experimental) or 1.348 (calculated)

- Density: 1.27 g/cm³

- Refractive Index: 1.575

The compound features an ethylthio (-S-C₂H₅) group at the 2-position and an ethyl ester (-COOEt) at the 5-position of the pyrimidine ring. These substituents influence its solubility, reactivity, and pharmacokinetic properties, making it a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name |

ethyl 4-amino-2-ethylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFLPYCOQXPONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228424 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-97-2 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 778-97-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 778-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Oxalacetate Diesters with Thiourea Derivatives

A patented method (WO2006121648A2) outlines a scalable synthesis route involving cyclocondensation of oxalacetate diester salts with thiourea derivatives. The process comprises three key stages:

Saponification of Oxalacetate Diester

The initial step involves saponifying an oxalacetate diester (Formula 2a) using a strong base (e.g., NaOH or KOH) in a C₁–C₄ alkanol (e.g., methanol) and water mixture. The base concentration is adjusted to maintain a pH of 10–14 , selectively hydrolyzing the ester group adjacent to the alkali metal (M) to yield a carboxylate intermediate (Formula 2b).

Table 1: Saponification Conditions and Outcomes

| Base | Solvent | Temperature (°C) | pH | Intermediate Yield (%) |

|---|---|---|---|---|

| NaOH | Methanol | 25–30 | 12–14 | 85–90 |

| KOH | Ethanol | 30–35 | 11–13 | 80–85 |

Cyclocondensation with Thiourea

The carboxylate intermediate undergoes cyclocondensation with thiourea or ethylthiourea in aqueous medium at 40–45°C , forming the pyrimidine ring. The reaction is quenched by cooling to 0–10°C , precipitating the product as a crystalline solid.

Key Mechanistic Insights:

Esterification and Purification

The crude product is esterified with ethyl chloroformate in dichloromethane, followed by recrystallization from chloroform to achieve >98% purity.

Alternative Pathway: Nucleophilic Substitution on Halogenated Pyrimidines

An alternative approach involves nucleophilic substitution on 4-chloro-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester. Treatment with ammonia in tetrahydrofuran (THF) at 60–70°C replaces the chloro group with an amino group.

Table 2: Ammonolysis Reaction Parameters

| Substrate | Ammonia Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-2-(ethylthio) derivative | NH₃ (g) | THF | 60–70 | 75–80 |

Advantages:

-

Avoids harsh cyclocondensation conditions.

-

Suitable for late-stage functionalization.

Limitations:

-

Requires pre-synthesized halogenated precursor.

Optimization Strategies for Industrial-Scale Production

Temperature and pH Control

The patent emphasizes strict temperature gradients during cyclocondensation:

Maintaining pH > 10 during saponification ensures selective hydrolysis, minimizing ester group degradation.

Solvent Selection

Methanol and ethanol are preferred for saponification due to their miscibility with water and ability to dissolve alkali metal hydroxides. For ammonolysis, THF provides optimal solubility for gaseous ammonia and substrates.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Parameter | Cyclocondensation Route | Nucleophilic Substitution Route |

|---|---|---|

| Starting Material Cost | Low | High |

| Step Count | 3 | 2 |

| Overall Yield (%) | 70–75 | 65–70 |

| Scalability | Excellent | Moderate |

Scientific Research Applications

Pharmaceutical Development

This compound is crucial in synthesizing various pharmaceuticals, especially antiviral and anticancer agents. Its unique structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Case Study : Research indicates that derivatives of this compound exhibit antimicrobial properties against specific bacterial strains, suggesting its potential role in developing new antibiotics .

Agricultural Chemistry

In agricultural applications, 4-amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester enhances the efficacy of pesticides and herbicides. Its incorporation into agrochemical formulations has been shown to improve crop yields significantly.

Data Table: Agrochemical Efficacy

| Compound Name | Application Type | Efficacy Improvement |

|---|---|---|

| Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate | Herbicide | 20% increase in weed control |

| Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate | Pesticide | 15% increase in pest resistance |

Biochemical Research

The compound is used in studies related to enzyme inhibition and metabolic pathways. It plays a role in understanding biochemical processes, particularly those involving nucleic acid metabolism.

Research Insights : Preliminary studies suggest that it may inhibit enzymes critical to DNA and RNA synthesis, highlighting its potential as a therapeutic agent against diseases associated with these pathways .

Material Science

In material science, researchers are exploring the potential of this compound in creating novel materials. Its chemical properties can contribute to developing polymers with enhanced mechanical and thermal properties.

Example Application : The synthesis of polymer composites incorporating this compound has shown improved durability and resistance to environmental degradation .

Diagnostic Applications

The compound is under investigation for use in diagnostic assays aimed at detecting specific biomarkers in medical testing. Its ability to form stable complexes with biomolecules makes it suitable for such applications.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity and application potential:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | Hydroxyl group instead of ethylthio | Antimicrobial | Enhanced solubility due to hydroxyl group |

| 2-(Methylthio)-5-pyrimidinecarboxylic acid ethyl ester | Methylthio instead of ethylthio | Antimicrobial | Smaller thio group may affect potency |

Mechanism of Action

The mechanism of action of 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with structural modifications at the 2- and 5-positions exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Property Comparison

Key Differences and Implications

Replacement of the thioether group with hydroxyl (LogP -0.45) drastically reduces lipophilicity, favoring solubility in polar solvents .

Biological Activity :

- Phenacylthio derivatives (e.g., CAS 326923-58-4) show enhanced π-π stacking interactions with biological targets due to the aromatic phenacyl group, making them candidates for kinase inhibition .

- Methylthio analogs (e.g., CAS 776-53-4) are explored in antiviral research, where smaller substituents may improve metabolic stability .

Synthetic Utility: The ethyl ester group in all compounds facilitates hydrolysis to carboxylic acids, a common step in prodrug activation . Amino and hydroxyl groups at the 4-position (e.g., CAS 37472-94-9) enable hydrogen bonding, critical for targeting enzymes like dihydrofolate reductase .

Biological Activity

4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was evaluated for its efficacy against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

- Cytotoxicity : The compound demonstrated an IC50 value of approximately 52.59 µM against HeLa cells, indicating a moderate level of cytotoxicity. In comparison, derivatives of similar pyrimidine compounds have shown lower IC50 values, suggesting potential for further optimization in structure to enhance potency .

- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and nuclear fragmentation. Flow cytometry analysis revealed an increase in the subG1 population, indicative of apoptotic cell death .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial and fungal strains.

- Bacterial Activity : The compound exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 0.5 to 1 mg/mL against tested strains, demonstrating effective inhibition .

- Fungal Activity : In antifungal assays, the compound showed effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor.

- α-Glucosidase Inhibition : A notable finding is its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This property suggests potential applications in managing diabetes by delaying carbohydrate absorption .

Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to HeLa cells. The results indicated a significant increase in apoptosis markers after 24 hours of treatment at concentrations above the IC50 threshold. The study concluded that this compound could serve as a lead for developing new anticancer agents targeting cervical cancer .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of the compound revealed that it inhibited the growth of both bacterial and fungal pathogens effectively. The results highlighted that structural modifications could enhance its spectrum of activity and potency against resistant strains .

Data Summary

Q & A

Q. What are the common synthetic routes for 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester?

The compound is synthesized via alkylation of intermediates such as 2-mercapto-4-amino-5-carbethoxy-pyrimidine using ethyl halides. For example, alkylation with anhydrous K₂CO₃ and tetrabutyl ammonium bromide (TBAB) as a catalyst under reflux conditions yields the target compound. Variations in alkylating agents (e.g., ethyl vs. methyl halides) influence the substitution pattern .

Q. What spectroscopic techniques are used to characterize this compound?

Characterization typically involves IR spectroscopy (to confirm functional groups like C=O and N-H), ¹H/¹³C NMR (to verify substituent positions and ethylthio/ester groups), and mass spectrometry (to confirm molecular weight and fragmentation patterns). Elemental analysis ensures purity .

Q. How are intermediates like 2-mercapto-4-amino-5-carbethoxy-pyrimidine prepared?

Key intermediates are synthesized via cyclocondensation reactions. For instance, reacting 2-dimethylaminomethylene-3-oxoalkanoates with 2-methylisothiourea forms the pyrimidine backbone. Subsequent hydrolysis or alkylation introduces the ethylthio and ester groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization requires tuning reaction parameters such as temperature (e.g., reflux vs. room temperature), catalyst loading (e.g., TBAB concentration), and stoichiometry of alkylating agents. For example, Table 2 in shows yields ranging from 50–85%, suggesting solvent polarity and reaction time adjustments may improve outcomes .

Q. What contradictions exist in the biological activity of pyrimidine derivatives, and how can they be resolved?

Structural variations (e.g., substituents on the pyrimidine ring) lead to divergent pharmacological effects. highlights that 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid (compound 28) exhibits cardiotonic activity, while its methyl ester analog (compound 17) reduces atrial contractility. Researchers should evaluate receptor binding (e.g., adenosine A1 receptor antagonism) and metabolic stability to resolve such discrepancies .

Q. How can computational methods guide the design of bioactivity-focused analogs?

Molecular docking and quantum chemical calculations (e.g., DFT) can predict interactions with biological targets like thymidylate synthase (TS) or dihydrofolate reductase (DHFR). For instance, modifying the ethylthio group to bulkier substituents may enhance binding affinity, as seen in dual TS/DHFR inhibitors described in .

Q. What strategies address low solubility in pharmacological assays?

Derivatization (e.g., converting the ethyl ester to a water-soluble carboxylate salt) or formulation with cyclodextrins/liposomes can improve bioavailability. demonstrates that hydrolysis of ester groups to carboxylic acids enhances solubility and activity in inotropic assays .

Methodological Notes

- Data Contradiction Analysis : When comparing melting points or yields across studies (e.g., vs. 2), consider differences in purification methods (e.g., recrystallization solvents) or starting material purity.

- Experimental Design : For bioactivity studies, use reserpine-treated guinea pig atria () or tumor cell lines () to evaluate cardiotonic or antitumor effects, respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.